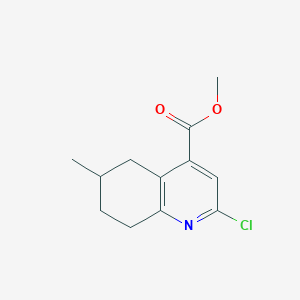

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate

Description

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS: 2090095-74-0) is a tetrahydroquinoline derivative with a molecular formula of C₁₂H₁₄ClNO₂ and a molecular weight of 239.70 g/mol . The compound features a chlorine atom at position 2, a methyl group at position 6, and a methyl ester moiety at position 4.

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h6-7H,3-5H2,1-2H3 |

InChI Key |

XTPWNOYOVVLLDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with optimized conditions, including temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 2 undergoes nucleophilic substitution under basic or catalytic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Mechanistic Notes :

-

The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing ester groups.

-

Steric hindrance from the methyl group at position 6 modulates reaction rates .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis to carboxylic acids or transesterification with alcohols.

Key Findings :

-

Hydrolysis rates depend on steric effects from the tetrahydroquinoline ring .

-

Transesterification with bulky alcohols (e.g., iso-propanol) requires elevated temperatures (>100°C) .

Cyclization and Ring Functionalization

The tetrahydroquinoline core participates in cycloadditions and annulation reactions.

Pyrimidine Ring Formation

Reaction with urea/thiourea yields fused pyrimidine derivatives:

Mechanism :

Palladium-Catalyzed Cross-Couplings

The chloro group participates in Suzuki-Miyaura couplings:

| Boron Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Methyl 2-(4-biphenyl)-6-methyl-5,6,7,8-THQ-4-carboxylate | 68% |

Reductive Transformations

Hydrogenation and borohydride reductions modify the tetrahydroquinoline scaffold.

Challenges :

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show pharmacological potential:

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate has been investigated for its pharmacological properties. Its structural features suggest potential activity against various diseases.

Antimicrobial Activity

Research indicates that compounds with tetrahydroquinoline structures exhibit antimicrobial properties. A study demonstrated that derivatives of tetrahydroquinoline showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Anticancer Potential

The compound's ability to inhibit specific cancer cell lines has been explored. In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. For instance, this compound demonstrated cytotoxic effects on human cancer cell lines in preliminary assays .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize various bioactive molecules. Its reactivity allows for the formation of complex structures through cyclization reactions. For example, it has been employed as a building block for synthesizing novel heterocyclic compounds with potential therapeutic applications .

Reaction Pathways

The compound can participate in several chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by various nucleophiles to create diverse derivatives.

- Cyclization Reactions : It can undergo cyclization to form other heterocyclic compounds that may exhibit enhanced biological activity.

Material Science Applications

Beyond medicinal chemistry and organic synthesis, this compound has potential applications in material science.

Polymer Chemistry

The compound's functional groups allow it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has indicated that incorporating such compounds into polymers can lead to improved performance characteristics in coatings and composites .

Nanotechnology

In nanotechnology applications, this compound can be used in the synthesis of nanoparticles with specific functionalities for drug delivery systems or biosensors.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives including this compound against common bacterial strains. The results indicated a promising antibacterial profile that warrants further investigation for clinical applications.

Case Study 2: Cancer Cell Line Studies

In vitro experiments were conducted on human breast and prostate cancer cell lines using this compound. The findings revealed significant cytotoxic effects at varying concentrations and highlighted the need for further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between the target compound and analogous tetrahydroquinoline derivatives:

Physicochemical Properties and Reactivity

- Electronic Effects : The chlorine atom at position 2 in the target compound likely increases electrophilicity, making it more reactive toward nucleophilic substitution compared to methyl-substituted analogs (e.g., ) .

- Hydrogen Bonding : Compounds with 5-oxo groups (e.g., ) may participate in hydrogen bonding, influencing crystal packing or biological interactions .

- Solubility : Methyl/ethyl ester groups enhance solubility in polar solvents, whereas phenyl or nitro substituents () increase lipophilicity.

Biological Activity

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (referred to as MCTQ) is a compound belonging to the tetrahydroquinoline class, which has garnered interest for its diverse biological activities. This article explores the biological properties of MCTQ, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MCTQ has the molecular formula and a molecular weight of approximately 239.70 g/mol. Its structure features a chloro group at the 2-position and a methyl group at the 6-position of the tetrahydroquinoline ring, along with a carboxylate ester functional group. This unique configuration is believed to contribute significantly to its biological activity.

Biological Activities

Research indicates that MCTQ exhibits several biological activities:

1. Anticancer Activity:

MCTQ has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells such as HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cells. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in these cell lines .

2. Anti-inflammatory Properties:

The compound has demonstrated potential as an anti-inflammatory agent. Studies suggest that MCTQ may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

3. Antimicrobial Activity:

MCTQ and related compounds have also shown antimicrobial properties against various pathogens, indicating their potential use in treating infectious diseases .

The biological activity of MCTQ is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: MCTQ may act as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses. Biochemical assays have been employed to assess these interactions.

- Receptor Modulation: The compound's structural features allow it to bind to receptors that mediate cellular responses in inflammation and cancer.

Research Findings

A summary of key research findings on MCTQ is presented in the following table:

Case Studies

In a recent study evaluating the cytotoxic effects of MCTQ on various cancer cell lines, it was found that at concentrations as low as , MCTQ induced significant cell death in A2780 cells with an IC50 value indicating potent activity. The study also highlighted the compound's ability to disrupt microtubule dynamics, which is critical for cell division and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives often employs classical protocols like the Skraup or Gould–Jacob reactions, which involve cyclization of substituted anilines with carbonyl-containing reagents. For example, aluminum chloride (AlCl₃) can act as a catalyst in Friedel-Crafts acylation to form the tetrahydroquinoline backbone. Post-synthetic modifications, such as chlorination or esterification, are typically performed under controlled conditions (e.g., using methyl iodide in acetone with potassium carbonate as a base) to introduce functional groups . Recrystallization from ethanol or dichloromethane/hexane mixtures is critical for purification .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the positions of substituents (e.g., methyl, chloro groups) and assess stereochemistry. For instance, coupling constants in ¹H NMR can differentiate cis/trans isomers in tetrahydroquinoline derivatives .

- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700–1730 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of methyl or chloro groups) .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (acceptable error: ±0.4%) .

Q. How should this compound be handled safely in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers in cool, dry conditions to prevent hydrolysis of the ester group .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous washing to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : AlCl₃ is effective for Friedel-Crafts acylation but may require strict temperature control (e.g., 378 K for 5 hours) to avoid side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance reaction rates in cyclization steps.

- Flow Chemistry : Continuous flow reactors can improve scalability and reduce byproducts in multi-step syntheses .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching to maximize yield .

Q. What intermolecular interactions govern the crystal packing of this compound, and how are they analyzed?

- Methodological Answer :

- X-ray Crystallography : SHELX software refines crystal structures, identifying bond lengths/angles and hydrogen-bonding networks. For example, C–H⋯π interactions between aromatic rings and weak C–H⋯O hydrogen bonds stabilize crystal lattices .

- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., rings, chains) to predict packing motifs. This is critical for understanding polymorphism and co-crystal formation .

- ORTEP Visualization : Generates thermal ellipsoid plots to assess atomic displacement parameters, ensuring accurate structural models .

Q. How does the substitution pattern (chloro, methyl, ester) influence biological activity or material properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modifying the chloro group's position can alter electron density, affecting binding to biological targets (e.g., enzymes, receptors). Methyl groups enhance lipophilicity, impacting membrane permeability .

- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites for further functionalization .

- Thermal Analysis : Differential scanning calorimetry (DSC) evaluates melting points and stability, correlating substituent effects with material performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.